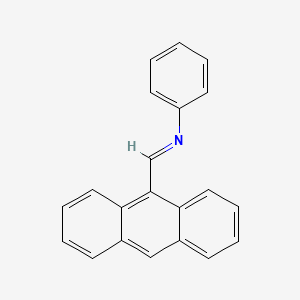
N-(9-Anthrylmethylene)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-Anthrylmethylene)aniline: is an organic compound with the molecular formula C21H15N . It is characterized by the presence of an anthracene moiety linked to an aniline group through a methylene bridge. This compound is notable for its aromatic structure, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(9-Anthrylmethylene)aniline can be synthesized through a condensation reaction between anthracene-9-carbaldehyde and aniline. The reaction typically involves the use of a solvent such as ethanol and a catalyst like acetic acid. The mixture is refluxed for several hours to facilitate the formation of the imine bond between the aldehyde and the amine group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(9-Anthrylmethylene)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the anthracene ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used under controlled conditions to introduce substituents on the aromatic ring.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: N-(9-Anthrylmethyl)aniline.
Substitution: Various substituted anthracene derivatives depending on the reagent used.
Scientific Research Applications
N-(9-Anthrylmethylene)aniline has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Biology: Investigated for its potential as a biological marker in fluorescence microscopy.
Medicine: Studied for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Mechanism of Action
The mechanism by which N-(9-Anthrylmethylene)aniline exerts its effects is primarily through its interaction with aromatic systems and biological membranes. The compound’s aromatic structure allows it to intercalate between DNA bases, making it useful in fluorescence-based DNA studies. Additionally, its ability to form stable complexes with various metal ions makes it valuable in coordination chemistry .
Comparison with Similar Compounds
- N-(9-Anthrylmethyl)aniline
- N-(9-Anthryl)aniline
- N-(9-Anthrylmethylene)benzylamine
Comparison: N-(9-Anthrylmethylene)aniline is unique due to its specific methylene linkage between the anthracene and aniline moieties. This linkage imparts distinct electronic properties compared to similar compounds, affecting its reactivity and fluorescence characteristics. For instance, N-(9-Anthrylmethyl)aniline, which lacks the double bond in the methylene bridge, exhibits different fluorescence and chemical reactivity .
Properties
CAS No. |
796-34-9 |
|---|---|
Molecular Formula |
C21H15N |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
1-anthracen-9-yl-N-phenylmethanimine |
InChI |
InChI=1S/C21H15N/c1-2-10-18(11-3-1)22-15-21-19-12-6-4-8-16(19)14-17-9-5-7-13-20(17)21/h1-15H |
InChI Key |
OJJWOWZJUYHCPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



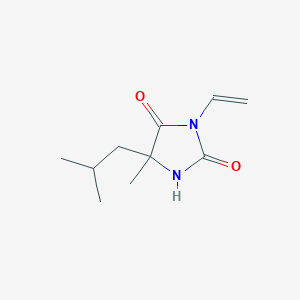
![N'-[(E)-(4-methoxyphenyl)methylidene]-5-[4-(3-methylbutoxy)phenyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B15077069.png)
![Methyl 2-[(2-phenylacetyl)amino]propanoate](/img/structure/B15077071.png)
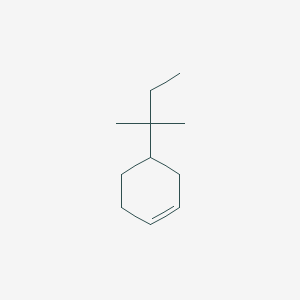

![(5E)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15077091.png)
![2-[(E)-2-(2,4-Dinitrophenyl)ethenyl]phenol](/img/structure/B15077098.png)
![Diethyl{4-[bis(2-hydroxyethyl)amino]benzyl}phosphonate](/img/structure/B15077110.png)
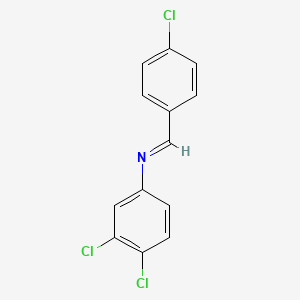
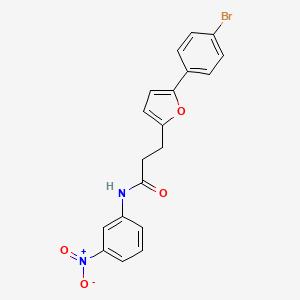


![2-methyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B15077137.png)
